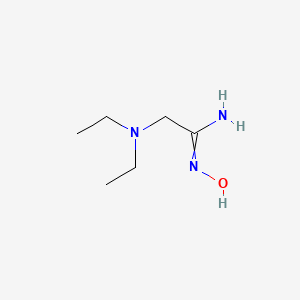

2-(diethylamino)-N'-hydroxyethanimidamide

Description

Historical Context and Evolution of N-Hydroxyamidine Research

The journey of N-hydroxyamidine research began in the late 19th century. The first synthesis of a simple amidoxime (B1450833), formamidoxime, was reported in 1873 by Lossen and Schigerdecker. nih.gov However, the correct chemical structure of amidoximes was not fully elucidated until 1884 through the work of Tiemann. nih.gov For many decades, research into these compounds was primarily of academic interest, focusing on their synthesis and fundamental reactivity.

The latter half of the 20th century and the early 21st century witnessed a significant surge in interest in N-hydroxyamidines, driven by the discovery of their diverse biological activities. A pivotal development in this area was the recognition of N-hydroxyamidines as effective prodrugs for amidines. nih.gov Due to their high basicity, many amidine-containing drugs are poorly absorbed in the gastrointestinal tract. The corresponding N-hydroxyamidine derivatives, being less basic, can be more readily absorbed and are then reduced in vivo to the active amidine form. nih.gov This prodrug strategy has been successfully applied to compounds like ximelagatran (B1683401). nih.gov More recently, N-hydroxyamidines have gained prominence as potent inhibitors of various enzymes, most notably indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. acs.orgnih.gov

Structural Classification and Nomenclature of N'-Hydroxyethanimidamide Systems

N'-hydroxyethanimidamides are a subclass of amidoximes. According to IUPAC nomenclature, amides and their derivatives form the basis of their naming. acdlabs.comqmul.ac.uklibretexts.org The term "ethanimidamide" specifies a two-carbon chain with an imide and an amide-like nitrogen. The "N'-hydroxy" prefix indicates that a hydroxyl group is attached to the nitrogen atom of the imine group.

The general structure of an N'-hydroxyethanimidamide features a central carbon atom double-bonded to a hydroxylated nitrogen (the N' position) and single-bonded to another nitrogen atom. Substituents can be present on either nitrogen atom. In the case of 2-(diethylamino)-N'-hydroxyethanimidamide, the "2-(diethylamino)" portion of the name indicates that a diethylamino group is attached to the second carbon of the ethane (B1197151) backbone.

Table 1: IUPAC Nomenclature Breakdown

| Component | Description |

|---|---|

| 2-(diethylamino) | A diethylamino group, -N(CH₂CH₃)₂, is attached to the second carbon of the main chain. |

| N'-hydroxy | A hydroxyl group, -OH, is attached to the imine nitrogen (N'). |

| ethan | A two-carbon backbone. |

| imidamide | Denotes the C(=NOH)NH₂ functional group. |

Significance of the 2-(diethylamino) Moiety in N'-Hydroxyethanimidamide Derivatives

The inclusion of a 2-(diethylamino) moiety can impart several significant properties to a molecule, influencing its physicochemical and pharmacological characteristics through both steric and electronic effects. researchgate.netnumberanalytics.com

Basicity and Solubility: The tertiary amine of the diethylamino group is basic and can be protonated at physiological pH. This can significantly increase the water solubility of the parent molecule, a crucial factor for drug development.

Pharmacokinetic Profile: The diethylamino group can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, in some contexts, this group has been shown to enhance brain penetration. nih.gov

Receptor Interactions: The nitrogen atom can act as a hydrogen bond acceptor, and the ethyl groups provide hydrophobic surfaces, both of which can contribute to binding interactions with biological targets. researchgate.net

Academic Research Imperatives for this compound

While specific research on this compound is not extensively documented in publicly available literature, the known properties of its constituent functional groups suggest several compelling avenues for academic investigation.

Enzyme Inhibition Studies: Given that the N-hydroxyamidine core is a known pharmacophore for IDO1 inhibition, a primary research imperative would be to synthesize and evaluate this compound as a potential IDO1 inhibitor for cancer immunotherapy. acs.orgnih.gov The diethylamino group could potentially interact with secondary binding pockets in the enzyme, leading to enhanced potency or altered selectivity.

Prodrug Development: Investigating the potential of this compound as a prodrug for a corresponding bioactive amidine is another key research area. nih.gov Studies would need to focus on its oral absorption, metabolic conversion to the active amidine, and the pharmacological activity of the resulting compound.

Antimicrobial and Antiparasitic Screening: N-hydroxyamidines have shown promise as antimicrobial and antiparasitic agents. researchgate.net Therefore, screening this compound against a panel of bacteria, fungi, and parasites could uncover novel therapeutic applications.

Coordination Chemistry: The amidoxime group is an excellent chelator for metal ions. Research into the coordination of this compound with various metal ions could lead to the development of new catalysts, sensors, or metal-based therapeutic agents. epa.gov

Table 2: Potential Research Applications and Rationale

| Research Area | Rationale | Key Investigative Techniques |

|---|---|---|

| Oncology | The N-hydroxyamidine core is a known IDO1 inhibitor. acs.orgnih.gov | Enzyme inhibition assays, cell-based proliferation assays, in vivo tumor models. |

| Infectious Diseases | N-hydroxyamidines have demonstrated antimicrobial and antiparasitic activity. researchgate.net | Minimum inhibitory concentration (MIC) assays, antiparasitic activity screens. |

| Drug Metabolism and Pharmacokinetics | The N-hydroxyamidine can act as a prodrug moiety. nih.gov | In vitro and in vivo metabolism studies, pharmacokinetic profiling. |

| Materials Science | Amidoximes are effective metal chelators. epa.gov | Synthesis of metal complexes, structural characterization (e.g., X-ray crystallography), catalytic activity studies. |

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O/c1-3-9(4-2)5-6(7)8-10/h10H,3-5H2,1-2H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXULNVBFPVHLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401924 | |

| Record name | 2-(diethylamino)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89599-94-0 | |

| Record name | 2-(diethylamino)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Diethylamino N Hydroxyethanimidamide and Analogues

Established Synthetic Pathways to N'-Hydroxyethanimidamides

The synthesis of N'-hydroxyethanimidamides can be approached through several well-established routes, each with its own advantages and limitations. These methods typically involve the reaction of a precursor molecule with a hydroxylamine (B1172632) species.

Condensation of Imidoyl Chlorides with Hydroxylamine

One of the classical methods for the formation of N'-hydroxyimidamides involves the condensation of imidoyl chlorides with hydroxylamine. Imidoyl chlorides are reactive intermediates that can be generated from the corresponding amides. The general scheme for this reaction involves the nucleophilic attack of hydroxylamine on the carbon of the imidoyl chloride, leading to the formation of the N'-hydroxyethanimidamide and hydrochloric acid, which is typically scavenged by a base.

However, the utility of this method can be hampered by the stability and accessibility of the requisite imidoyl chloride precursors.

Reactivity of Nitriles with Hydroxylamine Species

The most widely employed and versatile method for the synthesis of N'-hydroxyethanimidamides is the addition of hydroxylamine to a nitrile precursor. nih.gov This reaction is attractive due to the commercial availability of a vast array of nitriles. The reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a protic solvent like ethanol (B145695) or methanol. nih.gov The base is necessary to generate free hydroxylamine from its hydrochloride salt. nih.gov

The general reaction is as follows:

R-C≡N + NH₂OH·HCl + Base → R-C(=NOH)NH₂ + Base·HCl

The reaction conditions can be optimized by varying the base, solvent, and temperature to achieve higher yields and shorter reaction times. For instance, heating the reaction mixture is often employed to accelerate the conversion. nih.gov The use of aqueous hydroxylamine solutions can also be advantageous, sometimes eliminating the need for a separate base and reducing reaction times, particularly for the synthesis of aliphatic amidoximes. nih.gov More recent advancements include the use of microwave irradiation or ultrasonic irradiation to promote the reaction, often leading to significantly reduced reaction times and improved yields. nih.gov

Preparation from N-Aryl-N-hydroxyamidines

While less common for the direct synthesis of simple N'-hydroxyethanimidamides, transformations involving N-aryl-N-hydroxyamidines can be relevant in the synthesis of more complex analogues.

Targeted Synthesis of 2-(diethylamino)-N'-hydroxyethanimidamide

The synthesis of the specific compound this compound can be strategically planned based on the established reactivity of nitriles with hydroxylamine.

Precursor Selection and Chemical Transformations

The most logical and efficient precursor for the synthesis of this compound is 2-(diethylamino)acetonitrile . This α-amino nitrile is a readily accessible starting material. A known synthesis for 2-(diethylamino)acetonitrile involves the reaction of diethylamine, formaldehyde (B43269) (or its bisulfite adduct), and sodium cyanide. orgsyn.org

The key chemical transformation to obtain the target compound is the addition of hydroxylamine to the nitrile functionality of 2-(diethylamino)acetonitrile. This reaction directly installs the N'-hydroxyimidamide group.

Reaction Scheme:

(C₂H₅)₂NCH₂C≡N + NH₂OH → (C₂H₅)₂NCH₂C(=NOH)NH₂

2-(diethylamino)acetonitrile → this compound

An alternative, though likely less direct, precursor could be 2-chloro-N,N-diethylacetamide . This compound would require a two-step process: first, substitution of the chloride with a group that can be converted to the N'-hydroxyamidine, or a more complex direct reaction with a hydroxylamine equivalent under specific conditions. Given the high reactivity of α-halo amides, this route may be prone to side reactions and is generally less favored than the nitrile route.

Optimization of Reaction Conditions and Yield

The optimization of the reaction between 2-(diethylamino)acetonitrile and hydroxylamine is crucial for maximizing the yield and purity of this compound. Based on general procedures for amidoxime (B1450833) synthesis from nitriles, several parameters can be adjusted. nih.gov

Table 1: Potential Reaction Conditions for the Synthesis of this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Hydroxylamine Source | Hydroxylamine hydrochloride | Aqueous hydroxylamine (50%) | Hydroxylamine hydrochloride |

| Base | Sodium carbonate (Na₂CO₃) | None required | Triethylamine (Et₃N) |

| Solvent | Ethanol (EtOH) | Ethanol (EtOH) or Methanol (MeOH) | Dichloromethane (CH₂Cl₂) |

| Temperature | Reflux | Room Temperature to 60 °C | Room Temperature |

| Reaction Time | Several hours to overnight | 1-5 hours | 2-24 hours |

This table presents hypothetical conditions based on established literature for analogous reactions and would require experimental verification for optimization.

Reactivity and Mechanistic Investigations of 2 Diethylamino N Hydroxyethanimidamide

Chemical Transformations of the Amidoxime (B1450833) Functionality

The amidoxime group (formally an N-hydroxyamidine) can undergo a variety of chemical transformations, including reduction, cyclization, and reactions capitalizing on its nucleophilic and electrophilic nature.

The most significant reduction pathway for N-hydroxylated amidines, including 2-(diethylamino)-N'-hydroxyethanimidamide, is their conversion to the corresponding amidine. This transformation is of particular importance in a biological context, where it forms the basis of the amidoxime prodrug concept. researchgate.nettandfonline.com

In vivo, this reduction is not a simple chemical event but a sophisticated enzymatic process. tandfonline.com The primary system responsible for this bioreduction is located in the liver and other organs and involves a multi-enzyme complex. tandfonline.comtandfonline.com Key components of this system include:

Cytochrome P450 (P450 or CYP) : A superfamily of hemeproteins that catalyze the oxidation of many compounds, but in this context, participate in a reductive cycle. tandfonline.comtandfonline.com

Cytochrome b5 : An electron-transfer protein. tandfonline.comtandfonline.com

NADH-dependent cytochrome b5 reductase : An enzyme that transfers electrons from NADH to cytochrome b5. researchgate.net

This system is collectively referred to as the mitochondrial amidoxime reducing component (mARC). nih.govnih.gov The mARC enzyme system is capable of reducing a wide array of N-hydroxylated compounds. tandfonline.comnih.gov The process involves the N-hydroxyamidine acting as a substrate for the enzyme complex, which utilizes reducing equivalents (electrons) provided by cofactors like NADH to cleave the N-OH bond, yielding the amidine and a water molecule. researchgate.netnih.gov The reduction of the amidoxime to the amidine is often a rapid and extensive metabolic process following administration. tandfonline.com

Chemical methods for the reduction of the amidoxime group also exist, though they are less relevant to its biological activity. These can include catalytic hydrogenation or the use of various reducing agents capable of cleaving the N-O bond. For instance, the reduction of related nitro groups while preserving a heterocyclic system can be challenging, but certain reagents are known to reduce oxime-like functionalities. researchgate.netyoutube.com

The amidoxime functionality is a valuable and versatile building block for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. nih.govrsc.org The presence of both nucleophilic nitrogen and oxygen atoms allows for intramolecular or intermolecular cyclization reactions with suitable electrophilic partners.

One of the most common applications is the synthesis of 1,2,4-oxadiazoles . This can be achieved by reacting the amidoxime with acylating agents, such as acid chlorides or anhydrides, followed by a dehydrative cyclization step. A modern approach involves the use of coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI), which facilitates a base-mediated carbonylative cyclization to form 3-substituted-1,2,4-oxadiazol-5-ones. rsc.orgrsc.org

Other heterocyclic systems that can be synthesized from amidoxime precursors include:

Benzimidazoles rsc.org

4-Aminoquinazolines rsc.org

1-Aminoisoquinolines rsc.org

Triazoles rsc.org

These syntheses often proceed through the formation of an intermediate, such as an O-acylated amidoxime, which then undergoes intramolecular nucleophilic attack and subsequent elimination to form the stable heterocyclic ring. For example, heterocyclic amidines can be used as synthons to create fused triazolo heterocycles. clockss.org Visible-light-mediated photoredox catalysis has also been employed to generate iminyl radicals from O-aryl oximes, which can then undergo intramolecular cyclization to form five-membered N-heterocycles like pyrrolines. nih.gov The specific heterocyclic framework obtained depends on the reaction conditions and the nature of the co-reactant. clockss.orgresearchgate.net

| Heterocyclic Product | Typical Reagent/Method | Reference |

|---|---|---|

| 1,2,4-Oxadiazoles | Acid chlorides, Anhydrides, Carboxylic acids | rsc.org |

| 1,2,4-Oxadiazol-5-ones | 1,1'-Carbonyldiimidazole (CDI) | rsc.orgrsc.org |

| Pyrrolines | Visible-light photoredox catalysis (from O-aryl oximes) | nih.gov |

| Fused Triazolo Heterocycles | From heterocyclic N-hydroxyamidines | clockss.org |

| Thiadiazine 1-Oxides | Acid-catalyzed intramolecular cyclization of N-cyano sulfoximines | nih.gov |

The reactivity of the amidoxime group in this compound is characterized by a duality of nucleophilic and electrophilic potential, though it is predominantly nucleophilic.

Nucleophilic Character: The amidoxime group is considered an α-nucleophile, a class of nucleophiles that exhibit enhanced reactivity compared to what would be predicted from their basicity alone. researchgate.net The primary site of nucleophilicity is the oxygen atom of the hydroxylamino group. researchgate.net This oxygen can effectively attack electron-deficient centers. researchgate.net The high nucleophilic activity is observed in both the neutral amidoxime and its corresponding amidoximate anion (formed in basic media). researchgate.net

The nitrogen atoms of the amidoxime can also act as nucleophiles. The sp³-hybridized amino nitrogen (-NH₂) is nucleophilic, similar to a primary amine, while the sp²-hybridized nitrogen of the oxime can also participate in reactions. libretexts.org The nucleophilicity of the amino nitrogen in an amidoxime is, however, somewhat reduced compared to a simple amine due to resonance effects involving the adjacent C=N double bond. libretexts.org

Electrophilic Character: While less common, the carbon atom of the C=NOH group can act as an electrophile. This carbon is bonded to two electronegative atoms (nitrogen and, via the double bond, another nitrogen), making it susceptible to attack by strong nucleophiles. This electrophilicity is exploited in certain synthetic transformations where a nucleophile adds across the C=N bond.

Reaction Kinetics and Thermodynamic Studies of N'-Hydroxyethanimidamide Reactions

Detailed kinetic and thermodynamic data specifically for this compound are not widely published. However, studies on related amidoxime and oxime systems provide significant insight into the factors governing their reaction rates.

Enzymatic Reduction Kinetics: The kinetics of the enzymatic reduction of amidoximes by the mARC system have been investigated for model compounds like benzamidoxime. nih.gov These studies determine key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). nih.gov Interestingly, for a series of para-substituted benzamidoximes, no clear correlation was found between the kinetic parameters (Kₘ, Vₘₐₓ) and the electronic properties (described by Hammett's σ constant) or the lipophilicity of the substituents. nih.gov This suggests that while electronic properties influence the chemical redox potential of the amidoxime, they are not the primary determinant of the rate of enzymatic activation, which likely depends more on specific enzyme-substrate binding interactions. nih.gov

Cyclization and Hydrolysis Kinetics: The kinetics of cyclization reactions are highly dependent on factors like pH and steric hindrance. rsc.org Studies on the cyclization of N-aryl-2-(2-aminophenyl)alkylamides show that the reactions are subject to general acid catalysis. rsc.org The rate of cyclization can be dramatically influenced by steric bulk near the reacting centers, a phenomenon known as 'stereopopulation control'. rsc.org

Kinetic models based on elementary reactions have been developed for processes like the UV photolysis of related nitrogenous compounds, using computational methods to calculate activation energies and reaction rate constants. mtu.edufrontiersin.org These models show that reaction rates can be highly dependent on pH and the presence of radical species. mtu.edu For instance, the rate constants for the hydronium ion, hydroxide, and water-catalyzed breakdown of N-(hydroxymethyl)benzamide derivatives have been determined, showing specific acid and base catalysis. nih.gov

| Reaction Type | Compound Class | Key Kinetic Finding/Parameter | Reference |

|---|---|---|---|

| Enzymatic N-reduction | Substituted Benzamidoximes | No clear correlation between Vₘₐₓ/Kₘ and Hammett's σ or lipophilicity. | nih.gov |

| Intramolecular Cyclization | N-aryl-2-(2-aminophenyl)alkylamides | Reaction is subject to general acid catalysis; rate is highly sensitive to steric hindrance. Brønsted α values of ~0.4 were observed. | rsc.org |

| Nucleophilic Addition | Various Oximes | Reactivity spans 4 orders of magnitude from hydroxyguanidines (most reactive) to aromatic ketoximes (least reactive). | acs.org |

| Aqueous Breakdown | N-(hydroxymethyl)benzamides | Reaction is specific acid and specific base catalyzed with first-order dependence on [H₃O⁺] and [OH⁻]. | nih.gov |

| Oxidation | Aminomethanol + ˙OH | Total rate constant (kOH) estimated at 1.97 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 300 K. | frontiersin.org |

Catalysis in N-Hydroxyamidine Transformations

Catalysis plays a crucial role in nearly all transformations involving the N-hydroxyamidine functionality, from its biological activation to its synthetic manipulation.

Biocatalysis: As detailed in section 3.1.1, the in vivo reduction of the N-hydroxyamidine group is a prime example of biocatalysis. The mARC enzyme system, featuring cytochrome P450 and its reductase partners, efficiently catalyzes the conversion of the amidoxime prodrug to its active amidine form. tandfonline.comnih.gov This enzymatic process is highly specific and essential for the prodrug concept to be effective. tandfonline.comnih.gov

Chemical Catalysis: In synthetic chemistry, a wide range of catalysts are employed to facilitate transformations of amidoximes and related functional groups:

Acid/Base Catalysis: Many cyclization and hydrolysis reactions are catalyzed by acids or bases. nih.govrsc.org For example, the formation of 1,2,4-oxadiazol-5-ones from N-substituted amidoximes and CDI is a base-mediated process. rsc.org The intramolecular cyclization of N-cyano sulfoximines to thiadiazine 1-oxides is catalyzed by strong acids like H₂SO₄. nih.gov

Metal Catalysis: Transition metals are used in various reactions. Manganese carbonyl complexes have been shown to catalyze the deoxygenative hydrosilylation of tertiary amides (a related functional group) to amines. mdpi.com Catalytic hydrogenation, often using platinum or palladium catalysts, is a standard method for the reduction of functional groups like azides and nitriles to amines, and can be applied to amidoxime reduction. youtube.com

Organocatalysis: Non-metal, organic molecules can also act as catalysts. Boronic acids have emerged as efficient catalysts for direct amidation reactions, which are mechanistically related to some amidoxime syntheses. mdpi.com Phosphine oxides have also been described as organocatalysts for promoting direct amidations. mdpi.com In photoredox reactions, organic dyes like eosin (B541160) Y can act as photocatalysts for the generation of nitrogen-centered radicals from O-aryl oximes. nih.gov

Prodrug Concepts in Amidoxime Chemistry: Mechanistic Investigations

The use of an amidoxime as a prodrug moiety for a corresponding amidine is a well-established strategy in medicinal chemistry, and the mechanistic basis for this approach is thoroughly investigated. tandfonline.comrsc.org The core challenge with amidine-containing drugs is that they are strongly basic. researchgate.nettandfonline.com At physiological pH, they are protonated, rendering them highly hydrophilic. This high polarity often leads to poor absorption from the gastrointestinal tract, limiting their oral bioavailability. researchgate.nettandfonline.com

The amidoxime prodrug strategy overcomes this limitation through a clever chemical modification. The mechanism involves several key steps:

Masking the Basicity: The N-hydroxylation of the amidine to form the amidoxime (e.g., converting 2-(diethylamino)ethanimidamide (B2842529) to this compound) introduces an oxygen atom. tandfonline.com This significantly reduces the basicity of the functional group. The resulting amidoxime is less likely to be protonated under physiological conditions. researchgate.net

Increased Lipophilicity and Absorption: As a less polar, neutral molecule, the amidoxime prodrug can more readily pass through the lipid membranes of the gastrointestinal tract and be absorbed into the bloodstream. researchgate.nettandfonline.com

In Vivo Bioactivation: Once absorbed, the prodrug is transported to the liver and other tissues where it encounters the mARC enzyme system. tandfonline.comnih.gov

Enzymatic Reduction: The mARC complex catalyzes the reduction of the amidoxime back to the parent amidine, as described in section 3.1.1. nih.govnih.gov This step regenerates the pharmacologically active form of the drug at the desired site of action or in systemic circulation. researchgate.net

This concept has been successfully applied to develop oral versions of drugs that would otherwise require parenteral administration, such as the anticoagulant ximelagatran (B1683401) (an amidoxime prodrug of melagatran). tandfonline.com Mechanistic studies have confirmed that this reductive conversion is a widespread and efficient process across different species, underpinning the general applicability of the amidoxime prodrug concept. tandfonline.comtandfonline.com

Biochemical Reduction Mechanisms by Cellular Enzyme Systems

There is currently no available scientific literature detailing the biochemical reduction of this compound by cellular enzyme systems. Research is required to identify the specific enzymes or enzyme families (e.g., cytochrome P450, reductases) that may be involved in its metabolism and to characterize the resulting metabolites.

Structure-Reactivity Relationships in Bioconversion Processes

Due to the lack of metabolic data for this compound and its analogues, no structure-reactivity relationships concerning its bioconversion can be described. Elucidating how the diethylamino group and the N'-hydroxyethanimidamide core influence enzymatic transformation is a subject for future research.

Advanced Spectroscopic and Structural Characterization of N Hydroxyethanimidamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

The ¹H NMR spectrum of 2-(diethylamino)-N'-hydroxyethanimidamide is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The diethylamino group would typically exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling with each other. The methylene protons adjacent to the imidamide core would likely appear as a distinct singlet, assuming no coupling with neighboring protons. The protons on the nitrogen atoms (NH and OH) are often broad and their chemical shifts can be highly dependent on solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethyl) | ~1.1 | Triplet |

| CH₂ (ethyl) | ~2.6 | Quartet |

| CH₂ (backbone) | ~3.2 | Singlet |

| N-H | Variable (broad) | Singlet |

This data is predictive and intended for illustrative purposes.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The chemical shifts in ¹³C NMR are indicative of the carbon's electronic environment. For this compound, one would expect to see signals for the methyl and methylene carbons of the diethylamino group, the methylene carbon of the ethanimidamide backbone, and the imine carbon. The imine carbon (C=N) is characteristically found further downfield.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃ (ethyl) | ~12 |

| C H₂ (ethyl) | ~45 |

| C H₂ (backbone) | ~55 |

| C =N (imidamide) | ~155 |

This data is predictive and intended for illustrative purposes.

For unambiguous assignment of proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed. chemicalbook.com Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the methyl and methylene protons of the ethyl groups. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, definitively connecting the diethylamino group to the ethanimidamide core.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. For this compound (C₆H₁₅N₃O), HRMS would be able to measure the mass of the molecular ion with very high accuracy, allowing for the confirmation of its elemental composition. This is a crucial step in the identification of a newly synthesized compound.

In addition to the molecular ion, mass spectrometry often produces a series of fragment ions. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule. Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to further fragmentation, providing even more detailed structural information. For this compound, characteristic fragmentation would likely involve the loss of the ethyl groups, the hydroxyl group, or cleavage of the C-C and C-N bonds of the backbone. Analysis of these fragmentation pathways is essential for confirming the proposed structure.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds in a molecule correspond to characteristic absorption bands in the IR spectrum. For this compound, the key functional groups—the N-hydroxy-imidamide moiety, the tertiary amine, and the aliphatic chains—give rise to a unique spectral fingerprint.

The analysis of its IR spectrum would be expected to reveal several key absorption bands. The O-H stretching vibration of the N-hydroxy group is typically observed as a broad band in the region of 3300-2500 cm⁻¹. libretexts.org The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two distinct, sharper peaks in the range of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. pressbooks.pubopenstax.org

The aliphatic C-H bonds of the ethyl and methylene groups produce strong absorption bands between 2960 and 2850 cm⁻¹. openstax.org The carbon-nitrogen double bond (C=N) of the imidamide group gives rise to a medium-to-strong absorption band, typically found in the 1680-1640 cm⁻¹ region. Other significant vibrations include the C-N stretching of the diethylamino group and the N-O stretch of the hydroxyamine function, which would appear in the fingerprint region of the spectrum. libretexts.org

The table below summarizes the expected characteristic IR absorption frequencies for the primary functional groups in this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-Hydroxy (-N-OH) | O-H Stretch | 3300 - 2500 | Broad, Medium-Strong |

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | ~3500 | Medium, Sharp |

| Primary Amine (-NH₂) | N-H Symmetric Stretch | ~3400 | Medium, Sharp |

| Imidamide (-C=NOH) | C=N Stretch | 1680 - 1640 | Medium-Strong |

| Aliphatic (CH₂, CH₃) | C-H Stretch | 2960 - 2850 | Strong |

| Aliphatic (CH₂) | C-H Bend (Scissoring) | 1470 - 1450 | Variable |

| Diethylamino, Imidamide | C-N Stretch | 1320 - 1210 | Medium |

| N-Hydroxy (-N-OH) | N-O Stretch | 950 - 910 | Medium |

This table is generated based on typical frequency ranges for the specified functional groups. libretexts.orgpressbooks.publibretexts.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

In this compound, the primary chromophore is the N'-hydroxyethanimidamide group, specifically the carbon-nitrogen double bond (C=N) conjugated with the lone pair electrons on the adjacent nitrogen and oxygen atoms. The diethylamino group acts as an auxochrome; its nitrogen lone pair can interact with the chromophoric system, typically leading to a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorption intensity). znaturforsch.com

The expected electronic transitions would include a π → π* transition associated with the C=N double bond and n → π* transitions involving the non-bonding (n) electrons of the nitrogen and oxygen atoms. The introduction of an amino group to a chromophore is known to cause a significant red shift in the absorption maximum. znaturforsch.com Therefore, the UV-Vis spectrum of this compound in a non-polar solvent would likely exhibit a high-energy π → π* transition and a lower-energy, less intense n → π* transition. The position and intensity of these bands can be influenced by solvent polarity.

| Transition Type | Orbitals Involved | Expected Wavelength Range | Relative Intensity |

| π → π | π orbital (C=N) to π antibonding orbital | High Energy (Short λ) | High |

| n → π | Non-bonding orbital (N, O) to π antibonding orbital | Low Energy (Long λ) | Low |

This table outlines the principal electronic transitions expected for the chromophores present in the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus infer the exact positions of atoms, providing unparalleled insight into the molecule's architecture.

Determination of Crystal Structure and Absolute Configuration

A single-crystal X-ray diffraction analysis of this compound would yield fundamental crystallographic data. This includes the determination of the crystal system (e.g., triclinic, monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice). nih.gov

The primary outcome is the generation of a detailed molecular model with precise atomic coordinates. From these coordinates, accurate measurements of all bond lengths, bond angles, and torsional angles can be derived, confirming the molecular connectivity and the compound's constitution. If the compound crystallizes in a chiral, non-centrosymmetric space group, the analysis can also determine its absolute configuration. nih.gov

| Crystallographic Data Determined | Significance |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Parameters (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal. |

| Atomic Coordinates (x, y, z) | Provides the precise position of each atom in the unit cell. |

| Bond Lengths, Bond Angles, Torsion Angles | Confirms molecular structure, geometry, and stereochemistry. |

| Absolute Configuration (if applicable) | Differentiates between enantiomers in a chiral crystal structure. |

This table summarizes the key information obtained from a single-crystal X-ray diffraction experiment. nih.gov

Analysis of Intermolecular Interactions and Supramolecular Assembly

The solid-state structure of this compound is heavily influenced by intermolecular forces, which dictate the crystal packing and the formation of a supramolecular assembly. nih.gov The molecule possesses multiple functional groups capable of participating in hydrogen bonding: the -NH₂ and N-OH groups are potent hydrogen bond donors and acceptors, while the tertiary amine nitrogen can act as an acceptor. nih.gov

A detailed crystallographic study would reveal the specific network of these interactions. It is anticipated that strong O-H···N and N-H···O/N hydrogen bonds would be the dominant organizing forces, potentially forming recognizable motifs like dimers or extended chains. nih.gov In addition to these strong interactions, weaker C-H···O and C-H···N contacts involving the ethyl groups are also likely to play a significant role in achieving a stable, three-dimensional architecture. researchgate.net The analysis of these interactions is crucial for understanding structure-property relationships in molecular crystals. rsc.orgdiva-portal.org

| Potential H-Bond Donor | Potential H-Bond Acceptor | Type of Interaction |

| -NH ₂ | N-OH , -N H₂, -N (Et)₂ | Strong Intermolecular Hydrogen Bond |

| -N-OH | N-OH , -N H₂, -N (Et)₂ | Strong Intermolecular Hydrogen Bond |

| -C -H (Ethyl) | N-O H | Weak C-H···O Hydrogen Bond |

This table outlines the potential hydrogen bond donors and acceptors within the molecule that contribute to its supramolecular assembly. nih.gov

Conformational Analysis within Crystalline Lattices

The structure determined by X-ray crystallography represents the molecule's conformation as it exists within the crystalline lattice. mdpi.com For a flexible molecule like this compound, which contains several rotatable single bonds, the observed solid-state conformation is the result of a balance between minimizing intramolecular steric strain and maximizing favorable intermolecular packing interactions. mdpi.com

The analysis would provide precise torsional angles, defining the spatial arrangement of the diethylamino group relative to the main chain and the orientation of the N-hydroxy group (syn or anti) with respect to the other nitrogen atom. This provides a detailed snapshot of the molecule's preferred shape in the solid state, which can be compared with theoretical calculations of low-energy gas-phase conformers or with conformations observed in solution via other spectroscopic methods. mdpi.com

Computational Chemistry and Theoretical Modeling of 2 Diethylamino N Hydroxyethanimidamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. These calculations solve the Schrödinger equation, or its approximations, for a given molecular system.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly useful for calculating the properties of molecules, including bond lengths, bond angles, and vibrational frequencies. nih.gov

For "2-(diethylamino)-N'-hydroxyethanimidamide," a key structural feature is the N'-hydroxyethanimidamide moiety, which contains a crucial N-O bond. DFT studies would be instrumental in characterizing this bond. By employing a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)), researchers can optimize the molecular geometry to find the most stable conformation. nih.gov This optimization provides the equilibrium bond length of the N-O bond.

Furthermore, DFT calculations can elucidate the electronic nature of the N-O bond. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can reveal the electron density distribution around this bond and its susceptibility to nucleophilic or electrophilic attack. scirp.org The calculated bond dissociation energy for the N-O bond would provide a quantitative measure of its strength, which is critical for understanding the compound's stability and potential reaction mechanisms. In studies of similar compounds, DFT has been successfully used to correlate calculated bond parameters with experimental data. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Molecular Geometry Optimization

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d) | General purpose geometry optimization and frequencies. |

| M06-2X | 6-311++G(d,p) | Good for non-covalent interactions and thermochemistry. nih.gov |

| wB97XD | def2-TZVP | Includes dispersion corrections, suitable for larger systems. scirp.org |

This table is for illustrative purposes to show common methods used in computational chemistry.

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) is a standard method for calculating electronic absorption spectra (UV-Vis). nih.gov For "this compound," TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, often involving the n→π* and π→π* transitions within the molecule.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. These calculations would identify the characteristic stretching and bending modes of the various functional groups in the molecule, including the N-O stretch, C=N stretch, and vibrations of the diethylamino group. Comparing these predicted spectra with experimental data is a crucial step in confirming the structure of a synthesized compound. scirp.org For instance, in the analysis of N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide, DFT calculations were used to assign the vibrational modes observed in FT-IR and FT-Raman spectra. nih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predicted shifts provide a powerful tool for assigning signals in experimental NMR spectra.

Table 2: Predicted Spectroscopic Parameters (Hypothetical for Target Compound)

| Spectroscopic Technique | Predicted Parameter | Significance |

| UV-Vis (TD-DFT) | λmax (nm) | Indicates electronic transitions. |

| FT-IR (DFT) | Vibrational Frequencies (cm⁻¹) | Corresponds to functional group vibrations (e.g., N-O, C=N). |

| NMR (GIAO-DFT) | Chemical Shifts (ppm) | Helps in the structural elucidation of the molecule. |

This table represents the type of data that would be generated from predictive spectroscopic studies.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. researchgate.net

"this compound" possesses significant conformational flexibility due to several rotatable single bonds, particularly in the diethylaminoethyl side chain. MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers and the energy barriers between them. nih.gov This exploration of the conformational landscape is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape. nih.gov Techniques like principal component analysis (PCA) can be applied to the MD trajectory to identify the dominant modes of motion and visualize the conformational space accessible to the molecule. manchester.ac.uk

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov MD simulations can explicitly model the solvent (e.g., water) to study how solvent molecules interact with the solute and affect its conformational preferences. researchgate.net For "this compound," simulations in an aqueous environment would reveal the formation of hydrogen bonds between water and the polar groups of the molecule (e.g., the hydroxy and amine groups). These interactions can stabilize certain conformations over others, leading to a different conformational profile than in the gas phase. Understanding these solvent effects is critical for predicting the behavior of the molecule in a biological setting. manchester.ac.uk

Molecular Docking Studies for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

For "this compound," molecular docking studies would involve selecting a relevant protein target. The compound's structure would be docked into the active site of the protein, and a scoring function would be used to estimate the binding affinity. The results would provide a plausible binding pose, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in a study of a related diethylamino-containing compound, molecular docking was used to predict its binding within the active site of acetylcholinesterase (AChE) inhibitors, identifying key amino acid residues involved in the interaction. nih.gov Such studies can generate hypotheses about the mechanism of action of a compound and guide the design of more potent analogs.

Table 3: Key Outputs of a Molecular Docking Study

| Output Parameter | Description |

| Binding Energy/Score | An estimation of the binding affinity between the ligand and the protein target. nih.gov |

| Binding Pose | The predicted 3D orientation of the ligand within the protein's binding site. |

| Intermolecular Interactions | Identification of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues. |

This table outlines the typical results obtained from molecular docking simulations.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

Theoretical modeling of this compound would involve a detailed analysis of its potential for forming hydrogen bonds and other non-covalent interactions, which are crucial in determining its chemical behavior and interactions with biological systems. The molecule possesses several key functional groups capable of participating in these interactions: the diethylamino group, the N'-hydroxy group, and the ethanimidamide backbone.

The N'-hydroxy group can act as a hydrogen bond donor through its hydroxyl proton and as a hydrogen bond acceptor via the oxygen and nitrogen lone pairs. The nitrogen atoms of the diethylamino and ethanimidamide groups can also serve as hydrogen bond acceptors. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the geometric and energetic parameters of these potential hydrogen bonds. For instance, studies on similar compounds containing diethylamino and hydroxyl groups have shown the significant role of intermolecular hydrogen bonding in their structural and photophysical properties. mdpi.com In such analyses, the strength of hydrogen bonds can be correlated with changes in properties like fluorescence quantum yield in different solvent environments. mdpi.com

Interactive Data Table: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Potential Role | Atom(s) Involved |

| N'-hydroxy | Donor | H (of OH) |

| N'-hydroxy | Acceptor | O, N |

| Diethylamino | Acceptor | N |

| Ethanimidamide | Acceptor | N |

Ligand-Target Recognition Modeling

Ligand-target recognition modeling for this compound would simulate its binding to a specific biological target, such as a protein receptor or enzyme active site. This computational approach is fundamental in drug discovery to predict the binding affinity and mode of interaction of a small molecule with its macromolecular partner. The formation of a stable complex between a bioactive molecule and its receptor is a prerequisite for a biological response. nih.gov

The process typically involves molecular docking simulations, where the ligand (this compound) is placed into the binding site of the target protein. These simulations explore various possible conformations and orientations of the ligand, calculating the interaction energy for each. The resulting binding poses are then ranked based on a scoring function that estimates the binding free energy.

A successful docking study would identify the key intermolecular interactions stabilizing the ligand-receptor complex. For this compound, these would likely include hydrogen bonds between its N'-hydroxy and amino groups and polar residues in the binding site, as well as hydrophobic interactions involving the ethyl groups. Understanding these interactions at an atomic level is crucial for structure-based drug design and for explaining the molecule's mechanism of action. nih.gov

Crystal Packing Analysis through Hirshfeld Surface and Energy Framework Calculations

Quantification of Atomic Contacts and Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, a detailed picture of the crystal packing can be obtained.

For this compound, the Hirshfeld surface would be generated from its crystal structure data. A key visualization is the d_norm surface, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts around the van der Waals separation in white, and longer contacts in blue. researchgate.net This allows for the immediate identification of significant interactions, such as strong hydrogen bonds.

Interactive Data Table: Exemplar Contributions to Hirshfeld Surface from a Related Molecular Crystal

| Contact Type | Contribution (%) |

| O···H/H···O | 43.7 |

| H···H | 31.0 |

| C···H/H···C | 8.5 |

| N···H/H···N | Varies |

| C···C | Varies |

| Note: This data is illustrative, based on a similar organic molecule, as specific data for the title compound is not available. nih.gov |

Deconvolution of Intermolecular Energy Contributions

Building upon the geometric insights from Hirshfeld surface analysis, energy framework calculations provide a quantitative measure of the energetic contributions to the crystal lattice. This method calculates the interaction energies between a central molecule and its neighbors, breaking them down into electrostatic, dispersion, polarization, and exchange-repulsion components. nih.govmdpi.com

The results are often visualized as cylindrical frameworks where the radius of the cylinder is proportional to the magnitude of the interaction energy. nih.govresearchgate.net This provides an intuitive representation of the strongest interaction pathways within the crystal. For this compound, this analysis would likely reveal that the crystal packing is dominated by a network of hydrogen bonds, with dispersion forces also playing a significant role, a common feature in molecular crystals. mdpi.com By understanding the energetic landscape of the crystal, predictions can be made about its physical properties and stability.

Reaction Pathway Elucidation and Transition State Characterization

The elucidation of reaction pathways for this compound would involve computational modeling to map out the energetic landscape of its formation or decomposition. This type of analysis is crucial for understanding reaction mechanisms, predicting reaction outcomes, and optimizing synthetic routes.

Using quantum mechanical methods, a potential energy surface (PES) for the reaction can be calculated. nih.gov This surface maps the energy of the system as a function of the geometric coordinates of the atoms. Key points on the PES that are identified and characterized include local minima, which correspond to stable reactants, intermediates, and products, and first-order saddle points, which represent transition states.

The characterization of a transition state involves confirming that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction. For a molecule like this compound, this could involve studying its tautomeric equilibria or its decomposition pathways under specific conditions. For example, computational studies on related compounds have successfully rationalized photodissociation processes by calculating the energetics of ground and excited states and their fragmentation pathways.

Coordination Chemistry of N Hydroxyethanimidamide Ligands

Ligand Properties and Coordination Modes of N-Hydroxyamidines

N-hydroxyamidines are a class of organic compounds that have garnered interest as chelating agents in coordination chemistry. ijesi.org Their ability to form stable complexes with metal ions is a key feature, making them valuable in both synthesis and analysis. ijesi.org The introduction of N-hydroxyamidine hydrochlorides has opened new avenues in the development of metal-chelating agents. ijesi.org

A predominant coordination mode for N-hydroxyamidine ligands is bidentate chelation, where the ligand binds to a central metal ion through two donor atoms. This arrangement often results in the formation of a stable five-membered chelate ring. rsc.org The stability of these rings is a well-documented phenomenon in coordination chemistry. rsc.org In the case of N-hydroxyamidines, chelation typically involves the nitrogen atom of the imine group and the oxygen atom of the hydroxylamine (B1172632) moiety. This dual-point attachment enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect. ijesi.org The formation of such five-membered rings has been observed in complexes with various transition metals. rsc.org

The denticity of a ligand refers to the number of donor atoms that bind to the central metal ion. While N-hydroxyamidines often act as bidentate ligands, their coordination behavior can be influenced by several factors. The nature of the substituents on the N-hydroxyamidine backbone can affect the steric and electronic properties of the ligand, thereby influencing its coordination mode. nih.gov

Furthermore, N-hydroxyamidines can exhibit ambidentate behavior, meaning they possess more than one potential donor atom, and can coordinate to a metal ion in different ways. For instance, coordination could occur through the nitrogen atoms, or a combination of nitrogen and oxygen atoms. The specific coordination mode adopted can depend on the reaction conditions, the nature of the metal ion, and the solvent system used. ijesi.org The presence of different donor atoms like nitrogen and oxygen allows for versatile binding possibilities. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N'-hydroxyethanimidamide and related ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.net The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties. researchgate.netnih.gov

Transition metals, in particular, have been shown to form stable complexes with N-hydroxyamidine-type ligands. rsc.orgnih.gov The formation of these complexes is often visually indicated by a color change upon mixing the ligand and metal salt solutions. The coordination with the metal ion typically occurs through the nitrogen and oxygen donor atoms of the ligand. nih.govnih.gov The synthesis can lead to complexes with varying geometries, such as octahedral or square planar, depending on the metal ion and the ligand-to-metal ratio. researchgate.netnih.gov

The coordination compounds formed with N'-hydroxyethanimidamide ligands can exhibit a wide range of stoichiometries and structural arrangements. researchgate.net The metal-to-ligand ratio in these complexes can vary, leading to the formation of mononuclear or polynuclear structures. mdpi.com For example, complexes with a 1:1 or 1:2 metal-to-ligand ratio have been reported. nih.govnih.gov This diversity is influenced by factors such as the coordination preferences of the metal ion, the reaction conditions, and the specific structure of the N-hydroxyamidine ligand. mdpi.com The resulting structural diversity can lead to a variety of physical and chemical properties for the coordination compounds. nih.gov

Advanced Characterization of N'-Hydroxyethanimidamide Coordination Compounds

To fully elucidate the structure and properties of N'-hydroxyethanimidamide coordination compounds, a suite of advanced characterization techniques is employed. Elemental analysis and mass spectrometry are fundamental in confirming the stoichiometry of the synthesized complexes. mdpi.comnih.gov

Below is a table summarizing the characterization techniques and their applications:

| Characterization Technique | Information Obtained |

| Elemental Analysis | Determines the elemental composition and helps establish the empirical formula of the complex. nih.gov |

| Mass Spectrometry | Confirms the molecular weight of the complex and provides information on its fragmentation pattern. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the functional groups involved in coordination by observing shifts in their vibrational frequencies. nih.gov |

| UV-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the complex, which is related to its geometry and electronic structure. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Elucidates the structure of diamagnetic complexes in solution. researchgate.net |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. nih.gov |

Spectroscopic Probes of Metal-Ligand Interactions

Spectroscopic techniques are invaluable tools for elucidating the nature of metal-ligand interactions in complexes of N'-hydroxyethanimidamide ligands. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the coordination environment and the electronic structure of the complexes.

Infrared (IR) Spectroscopy: The IR spectra of N'-hydroxyethanimidamide ligands and their metal complexes offer direct evidence of coordination. The coordination of the ligand to a metal ion is typically indicated by shifts in the vibrational frequencies of key functional groups. For instance, the C=N (imine) and N-O stretching vibrations are particularly sensitive to the coordination environment. researchgate.net Upon complexation, a shift in the ν(C=N) band to lower or higher wavenumbers can be observed, indicating the involvement of the imine nitrogen in bonding with the metal center. researchgate.net Similarly, changes in the position and intensity of the ν(N-O) band suggest the participation of the hydroxyimino group in chelation. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. researchgate.net

To illustrate, the following table presents typical IR spectral data for related Schiff base and oxime complexes, which can be used as a model for what might be expected for complexes of 2-(diethylamino)-N'-hydroxyethanimidamide.

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |

| ν(O-H) of oxime | ~3400 (broad) | Disappears or shifts | Deprotonation and coordination of the oxime oxygen. researchgate.net |

| ν(C=N) | ~1620 | Shifts to lower/higher frequency | Coordination of the imine nitrogen. researchgate.net |

| ν(N-O) | ~940 | Shifts to higher frequency | Coordination of the N-O group. researchgate.net |

| ν(M-N) | - | ~450-550 | Formation of a new metal-nitrogen bond. researchgate.net |

| ν(M-O) | - | ~550-650 | Formation of a new metal-oxygen bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the metal complexes. The spectra of the free ligands typically show intense bands in the UV region corresponding to π→π* and n→π* transitions within the chromophoric groups. researchgate.netresearchgate.net Upon complexation, these bands may shift, and new bands may appear in the visible region. These new bands are often assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal ion. researchgate.netlibretexts.org The position and intensity of these bands are dependent on the metal ion, its oxidation state, and the coordination geometry of the complex. libretexts.orgyoutube.com For example, the appearance of d-d transition bands can provide information about the geometry of the complex, such as octahedral or tetrahedral. libretexts.orgwikipedia.org

The table below shows representative UV-Vis spectral data for similar metal complexes.

| Transition | Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| π→π | ~270 | High | Intra-ligand transition. researchgate.net |

| n→π | ~320 | Moderate | Intra-ligand transition. researchgate.net |

| LMCT | ~400-500 | High | Ligand-to-metal charge transfer. researchgate.net |

| d-d | ~500-700 | Low | Electronic transition within the metal d-orbitals. libretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the structure of diamagnetic metal complexes in solution. In ¹H NMR spectra, the coordination of the N'-hydroxyethanimidamide ligand to a metal ion can be inferred from the chemical shifts of the protons adjacent to the coordinating atoms. researchgate.netresearchgate.net For instance, the resonance of the N-H proton of the oxime group would be expected to disappear upon deprotonation and coordination. researchgate.net The signals of the ethyl groups in this compound would also be sensitive to the coordination event. In ¹³C NMR spectra, shifts in the signals of the carbon atoms of the C=N and C-O groups provide further evidence of complexation. researchgate.net For paramagnetic complexes, NMR spectra can be more complex due to signal broadening and large shifts, but can still provide valuable structural information. nist.gov

The following table summarizes expected ¹H NMR chemical shift changes upon complexation.

| Proton | Free Ligand (ppm) | Metal Complex (ppm) | Inference |

| Oxime -OH | ~10-12 | Disappears | Deprotonation and coordination. researchgate.net |

| CH=N | ~8-9 | Shifts downfield/upfield | Coordination of imine nitrogen. researchgate.net |

| -CH₂- (diethylamino) | ~2.5-3.0 | Shifts | Change in electronic environment upon complexation. |

| -CH₃ (diethylamino) | ~1.0-1.5 | Shifts | Change in electronic environment upon complexation. |

Single-Crystal X-ray Diffraction of Metal-N'-Hydroxyethanimidamide Complexes

These ligands typically act as bidentate chelating agents, coordinating to the metal ion through the nitrogen atom of the imine group and the oxygen atom of the deprotonated hydroxyimino group, forming a stable five- or six-membered chelate ring. researchgate.net The coordination number and geometry of the resulting complex are influenced by the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands. libretexts.orgwikipedia.org Common geometries observed for transition metal complexes include tetrahedral, square planar, and octahedral. libretexts.orgwikipedia.orgspuvvn.edu

The table below presents hypothetical, yet plausible, crystallographic data for a generic mononuclear complex of this compound with a divalent transition metal (M²⁺), based on data from similar structures.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic spuvvn.edu |

| Space Group | P2₁/c or P2₁2₁2₁ spuvvn.edu |

| Coordination Number | 4 or 6 libretexts.orgwikipedia.org |

| Geometry | Square Planar or Distorted Octahedral libretexts.orgwikipedia.org |

| M-N Bond Length (Å) | ~2.0 - 2.2 researchgate.net |

| M-O Bond Length (Å) | ~1.9 - 2.1 researchgate.net |

| N-M-O Bite Angle (°) | ~80 - 90 |

Analytical Applications in Metal Ion Complexation

The ability of N'-hydroxyethanimidamide ligands to form stable and often colored complexes with various metal ions makes them promising candidates for analytical applications, such as the selective detection and quantification of metal ions. nih.gov

Selective Detection and Quantification of Metal Ions

The formation of a colored complex between a ligand and a metal ion can be exploited for colorimetric or spectrophotometric analysis. nih.gov The selectivity of this compound for a particular metal ion can be tuned by modifying the pH of the solution or by introducing specific functional groups into the ligand structure. The diethylamino group, for instance, can influence the solubility and electronic properties of the ligand, potentially enhancing its selectivity.

The complexation reaction can be monitored by UV-Vis spectroscopy, where the appearance of a new absorption band or a significant shift in an existing band upon addition of a metal ion can be used for its quantification. nih.gov The intensity of the absorbance at a specific wavelength is proportional to the concentration of the metal-ligand complex, following the Beer-Lambert law. The detection limit and sensitivity of the method would depend on the molar absorptivity of the complex and the stability constant of the complex formation reaction. nih.gov

Development of Novel Chelating Agents for Environmental Science

There is a growing need for effective chelating agents for environmental applications, such as the remediation of heavy metal contamination in water and soil. researchgate.netnih.govnih.gov Ligands like this compound, with their strong chelating ability, could potentially be used to bind to toxic heavy metal ions, such as lead, cadmium, and mercury, facilitating their removal from the environment.

The efficiency of a chelating agent in environmental remediation depends on several factors, including its affinity and selectivity for the target metal ions, its solubility in the relevant medium, and its biodegradability. researchgate.net The diethylamino group in this compound may enhance its solubility in aqueous solutions, which is a desirable property for applications in water treatment. Furthermore, the synthesis of such ligands can often be achieved through straightforward chemical reactions, making them potentially cost-effective for large-scale environmental applications. Research in this area would focus on evaluating the binding constants of this compound with various heavy metal ions and assessing its performance in removing these metals from contaminated samples. researchgate.netnih.govnih.gov

Applications in Advanced Chemical Synthesis and Materials Science

Utility as Synthetic Intermediates and Building Blocks

The reactivity of the N'-hydroxyethanimidamide functional group, which is a tautomer of an amidoxime (B1450833), allows the molecule to serve as a versatile building block, or synthon, in organic synthesis.

The N'-hydroxyethanimidamide group is a key precursor for the synthesis of various five-membered heterocyclic rings, which are prevalent in many biologically active compounds.

Oxadiazoles: The synthesis of oxadiazoles, a class of heterocycles containing one oxygen and two nitrogen atoms, can be achieved using amidoxime precursors. researchgate.netstackexchange.com Specifically, 1,2,4-oxadiazoles are commonly synthesized through the cyclization of amidoximes with various reagents like organic nitriles, acid chlorides, or carboxylic acids. researchgate.netstackexchange.com For instance, the reaction of an amidoxime with a nitrile, often catalyzed by an agent like PTSA-ZnCl₂, yields 3,5-disubstituted-1,2,4-oxadiazoles. researchgate.net Another established method involves the reaction of N'-hydroxy-carboximidamides with aldehydes. gcms.cz Given that 2-(diethylamino)-N'-hydroxyethanimidamide contains the necessary amidoxime functionality, it represents a viable starting material for creating substituted oxadiazoles, where the diethylaminomethyl group would be appended to the heterocyclic core.

| Heterocycle | Precursor Type | Typical Co-reactant | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole | Amidoxime / N'-hydroxyimidamide | Nitrile / Aldehyde | researchgate.netgcms.cz |

| 1,3,4-Oxadiazole | Acid Hydrazide | Carboxylic Acid / Acid Chloride | stackexchange.com |

Benzimidazoles: Benzimidazoles, which feature a benzene (B151609) ring fused to an imidazole (B134444) ring, are typically synthesized by condensing o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. greyhoundchrom.comchemscene.comnih.gov The utility of amidine-containing structures in benzimidazole (B57391) synthesis has also been demonstrated. research-solution.comresearchgate.net For example, N-phenyl benzamidine (B55565) can undergo cyclization to form 2-phenyl benzimidazole. researchgate.net Furthermore, arylamino oximes have been used to generate benzimidazoles. research-solution.com The imidamide portion of this compound provides the core C-N structure that could potentially undergo condensation and cyclization with an appropriate ortho-substituted aromatic precursor to form a benzimidazole ring system.

Derivatization is a technique used to modify a chemical compound to make it more suitable for a specific analytical method, such as gas chromatography (GC), by increasing its volatility, stability, or detector response. gcms.czkhanacademy.orglibretexts.org Common derivatization reactions include acylation, alkylation, and silylation, which target functional groups with active hydrogens like -OH, -NH, and -COOH. khanacademy.orglibretexts.org

While this compound possesses reactive functional groups (a secondary amine and a hydroxyamidine group) that could theoretically react with other molecules, a review of the scientific literature does not indicate its use as a standard derivatizing reagent for analytical purposes. Its potential reactions would include nucleophilic attack from its amine or hydroxyl groups. For instance, the hydroxyl group could react with acylating or silylating agents, and the lone pair on the nitrogen could participate in reactions with electrophiles. khanacademy.orgresearchgate.net However, its primary documented utility is as a building block rather than an analytical derivatizing agent.

Potential in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The ability of this compound to form hydrogen bonds makes it a prime candidate for constructing complex, ordered structures.

Hydrogen-bonded organic frameworks (HOFs) are crystalline materials built from organic molecules linked together through hydrogen bonds. libretexts.org The N'-hydroxyethanimidamide moiety contains both hydrogen bond donors (-OH and -NH) and acceptors (N and O atoms), enabling it to form robust intermolecular connections. masterorganicchemistry.comchemguide.co.uk

A crystal structure analysis of a closely related molecule, N-{2-hydroxy-3-[(E)-N-hydroxyethanimidoyl]-5-methylbenzyl}ethanaminium acetate (B1210297) monohydrate, confirms this potential. libretexts.org The study revealed extensive intermolecular hydrogen bonding, primarily O-H⋯O interactions, which link all components (the cation, the anion, and the water molecule) into a stable network. libretexts.org The N-hydroxyethanimidoyl group participated in these interactions, demonstrating its critical role in the formation of the supramolecular assembly. libretexts.org Such hydrogen-bonding motifs are fundamental to the rational design of crystalline materials with desired topologies and properties.

| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Interactions |

|---|---|---|

| Hydroxyl (-OH) | Donor and Acceptor | O-H⋯O, O-H⋯N |

| Imine (=NH) | Donor and Acceptor | N-H⋯O, N-H⋯N |

| Amine (-NR₂) | Acceptor | C-H⋯N |

Coordination polymers are materials formed from metal ions linked together by organic ligands. The design of these materials depends on the geometry and binding sites of the ligand. With its multiple nitrogen and oxygen atoms, this compound can act as a multidentate ligand, capable of binding to a metal center at multiple points.

Research has specifically pointed to the use of molecules containing the N-hydroxyethanimidoyl group as polydentate ligands for synthesizing metal clusters, such as those involving Manganese (III). libretexts.org Multidentate amine ligands are crucial in coordination chemistry for their ability to form stable complexes with various metal ions, including those from Group 1. The combination of the diethylamino group and the bidentate N,O-chelating site of the hydroxyamidine function provides multiple points for coordination, making it a promising linker for the self-assembly of one-, two-, or three-dimensional coordination polymers.

Environmental Remediation Applications (e.g., Metal Removal Technologies)

The removal of toxic heavy metal ions from water is a critical environmental challenge. One effective method is chelation, where a ligand binds to a metal ion to form a stable, often insoluble, complex. The functional groups within this compound suggest its potential as a chelating agent.

The amidoxime functional group is particularly well-known for its exceptional ability to chelate metal ions, most notably for extracting uranium from seawater. This capability extends to other heavy metals as well. Similarly, related functional groups like hydroxamic acids have been incorporated into polymer hydrogels to create non-absorbed chelators for sequestering iron. Materials like hydroxyapatite (B223615) are also effective for heavy metal removal through ion exchange and surface adsorption mechanisms.

Given that this compound contains the N'-hydroxyimidamide group (an amidoxime tautomer) and an additional amine group, it possesses multiple sites capable of coordinating with metal ions. This dual functionality makes it a strong candidate for development into specialized materials, such as functionalized polymers or frameworks, designed for the targeted removal of hazardous metal pollutants from aqueous environments.

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Routes for N'-Hydroxyethanimidamides